![molecular formula C9H6BrN3O2 B2377848 2-Amino-8-bromoquinazoline-4-carboxylic acid CAS No. 1780843-50-6](/img/structure/B2377848.png)
2-Amino-8-bromoquinazoline-4-carboxylic acid
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Description
2-Amino-8-bromoquinazoline-4-carboxylic acid (2-ABQC) is an organic compound that is used extensively in scientific research. It has a wide range of applications in the fields of biochemistry and physiology. 2-ABQC has a variety of biochemical and physiological effects, and it is a useful tool for lab experiments.
Scientific Research Applications
Aurora A Kinase Inhibition
Quinazoline derivatives have been found to be potent inhibitors of Aurora A kinase . Aurora kinases play a crucial role in cellular division and have been identified as potential targets for cancer therapy. A compound similar to “2-Amino-8-bromoquinazoline-4-carboxylic acid”, namely “2- (3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been reported to exhibit selective Aurora A kinase inhibitory activity .
Anticancer Activity
Quinazoline derivatives have shown promising anticancer properties . They can interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death). The anticancer activity of quinazoline derivatives can be further enhanced by introducing various substituents at different positions of the quinazoline nucleus .
Antibacterial Activity
Quinazoline derivatives have demonstrated significant antibacterial activity . They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .
Antifungal Activity
In addition to their antibacterial properties, quinazoline derivatives also exhibit antifungal activity . They can inhibit the growth of various fungal strains, which could be beneficial in treating fungal infections .
Anti-inflammatory Activity
Quinazoline derivatives have been reported to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammation .
Anticonvulsant Activity
Quinazoline derivatives have shown potential as anticonvulsants . They can modulate the activity of certain receptors in the brain, helping to control seizures .
Anti-HIV Activity
Some quinazoline derivatives have demonstrated anti-HIV activity . They can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiretroviral drugs .
Analgesic Activity
Quinazoline derivatives have been found to possess analgesic (pain-relieving) properties . They can inhibit the transmission of pain signals in the nervous system .
properties
IUPAC Name |
2-amino-8-bromoquinazoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-3-1-2-4-6(5)12-9(11)13-7(4)8(14)15/h1-3H,(H,14,15)(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSEOVIDBBAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-bromoquinazoline-4-carboxylic acid |
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